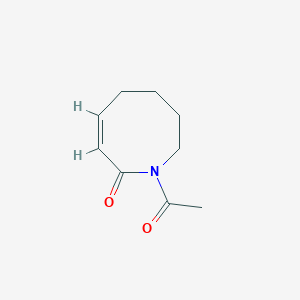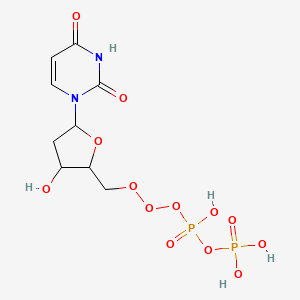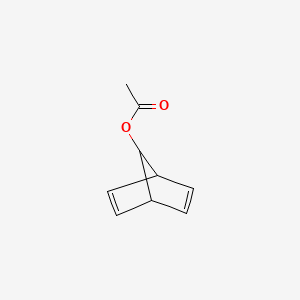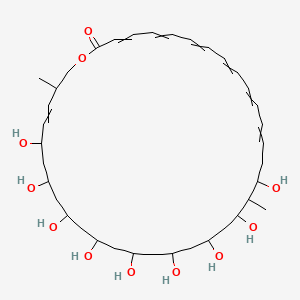
16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one” is a complex organic compound characterized by multiple hydroxyl groups and a large cyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclic structure: This might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of hydroxyl groups: Hydroxylation reactions can be employed to introduce hydroxyl groups at specific positions.
Methylation: Methyl groups can be introduced using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: Using large reactors to carry out the multi-step synthesis.
Purification: Techniques such as chromatography and crystallization to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of large cyclic molecules.
Biology
Biological activity:
Medicine
Drug development: Could serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science:
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with multiple hydroxyl groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyhydroxy compounds: Such as inositol and its derivatives.
Large cyclic molecules: Like cyclodextrins and crown ethers.
Uniqueness
The unique combination of multiple hydroxyl groups and a large cyclic structure sets this compound apart from others, potentially offering unique chemical and biological properties.
Eigenschaften
Molekularformel |
C37H58O11 |
|---|---|
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3 |
InChI-Schlüssel |
BWKABGFZYLDQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


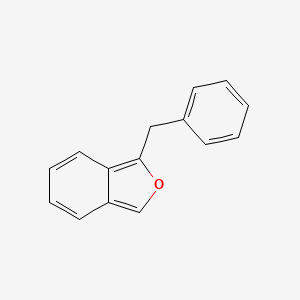
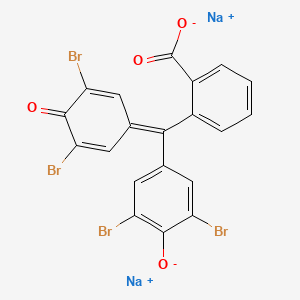



![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
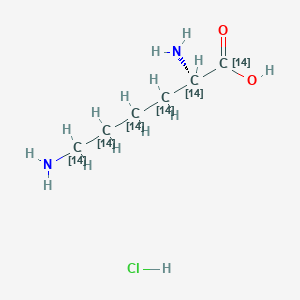
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
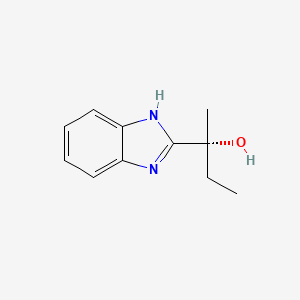
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
